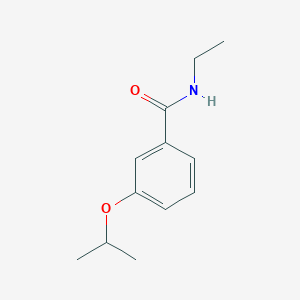![molecular formula C17H15ClN4O2 B5318618 N'-(3-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5318618.png)
N'-(3-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, commonly known as CPOP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPOP is a urea derivative that has a unique chemical structure, making it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of CPOP is not yet fully understood. However, it is thought to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects
CPOP has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells or tissues. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and inhibit the replication of viruses and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPOP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a high purity level, and exhibits low toxicity. However, its limited solubility in water can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of CPOP in scientific research. It could be further studied for its potential applications in cancer therapy, viral and bacterial infections, and other diseases. Additionally, its unique chemical structure could be used as a template for the synthesis of other compounds with similar properties. Further research is needed to fully understand the mechanism of action of CPOP and its potential applications in various scientific fields.
In conclusion, CPOP is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and low toxicity profile make it a promising candidate for use in scientific research. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of CPOP involves the reaction of 3-chloroaniline with 3-phenyl-1,2,4-oxadiazol-5-ylmethyl isocyanate in the presence of a base. The reaction yields CPOP as a white crystalline solid with a high purity level.
Aplicaciones Científicas De Investigación
CPOP has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antitumor, antiviral, and antibacterial properties, making it a promising candidate for use in cancer therapy and the treatment of viral and bacterial infections.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-methyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-22(17(23)19-14-9-5-8-13(18)10-14)11-15-20-16(21-24-15)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWODMNEIOUOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5318540.png)
![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5318560.png)
![4-ethyl-2-[(3-ethyl-5-isoxazolyl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5318561.png)
![allyl 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5318568.png)

![4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318572.png)
![2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5318578.png)
![1-[2-(4-chlorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5318597.png)
![2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpropanamide](/img/structure/B5318611.png)
![3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B5318612.png)
![N-(2-methoxyethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5318626.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5318635.png)
![7-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5318641.png)
![1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5318642.png)